molecular formula C6H11N3O2S2 B13008502 2-Amino-N,N,4-trimethylthiazole-5-sulfonamide

2-Amino-N,N,4-trimethylthiazole-5-sulfonamide

Cat. No.: B13008502
M. Wt: 221.3 g/mol
InChI Key: CTWKKJIJJNUPFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N,N,4-trimethylthiazole-5-sulfonamide typically involves the reaction of 2-aminothiazole with sulfonamide derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation reactions, utilizing automated reactors to ensure precise control over reaction conditions. The process often includes purification steps such as recrystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N,N,4-trimethylthiazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-N,N,4-trimethylthiazole-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N,N,4-trimethylthiazole-5-sulfonamide involves its interaction with various molecular targets. The sulfonamide group inhibits the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication . Additionally, the thiazole ring structure allows for interactions with other biological targets, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Uniqueness: 2-Amino-N,N,4-trimethylthiazole-5-sulfonamide stands out due to its unique combination of the thiazole ring and sulfonamide group, which enhances its pharmacological potential. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C6H11N3O2S2

Molecular Weight

221.3 g/mol

IUPAC Name

2-amino-N,N,4-trimethyl-1,3-thiazole-5-sulfonamide

InChI

InChI=1S/C6H11N3O2S2/c1-4-5(12-6(7)8-4)13(10,11)9(2)3/h1-3H3,(H2,7,8)

InChI Key

CTWKKJIJJNUPFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)S(=O)(=O)N(C)C

Origin of Product

United States

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